AG-012986

Descripción general

Descripción

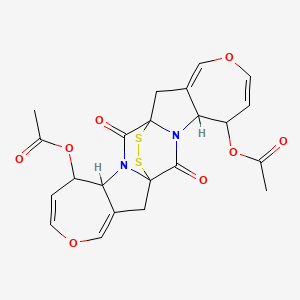

AG-012986 es un inhibidor multidiana de la cinasa dependiente de ciclina. Es activo contra la cinasa dependiente de ciclina 1, la cinasa dependiente de ciclina 2, la cinasa dependiente de ciclina 4, la cinasa dependiente de ciclina 5 y la cinasa dependiente de ciclina 9, con selectividad sobre un panel diverso de cinasas que no son cinasas dependientes de ciclina . Este compuesto ha mostrado una potente eficacia antitumoral contra múltiples líneas tumorales tanto in vitro como in vivo .

Métodos De Preparación

La síntesis de AG-012986 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran la formación de intermedios clave y su posterior funcionalización . Los métodos de producción industrial para this compound probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

AG-012986 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes utilizados en las reacciones de oxidación incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto. Los reactivos comunes utilizados en las reacciones de reducción incluyen hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede resultar en la formación de derivados oxidados, mientras que la reducción puede producir derivados reducidos.

Aplicaciones Científicas De Investigación

AG-012986 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

AG-012986 ejerce sus efectos inhibiendo la actividad de las cinasas dependientes de ciclina. Las cinasas dependientes de ciclina y sus socios de ciclina reguladoras desempeñan funciones críticas en el control del ciclo celular y la regulación de la transcripción celular . Al inhibir estas cinasas, this compound induce el arresto del ciclo celular y la apoptosis en las células tumorales . El compuesto causa hipofosforilación dependiente de la dosis en la serina 795 de la proteína retinoblastoma, lo que lleva al arresto del ciclo celular y la apoptosis .

Comparación Con Compuestos Similares

AG-012986 es único en su capacidad de inhibir múltiples cinasas dependientes de ciclina con alta selectividad. Los compuestos similares incluyen:

Palbociclib: Un inhibidor selectivo de la cinasa dependiente de ciclina 4 y la cinasa dependiente de ciclina 6.

Ribociclib: Otro inhibidor selectivo de la cinasa dependiente de ciclina 4 y la cinasa dependiente de ciclina 6.

El perfil de inhibición multidiana de this compound lo hace distinto de estos otros compuestos, que normalmente se dirigen a un rango más estrecho de cinasas dependientes de ciclina .

Propiedades

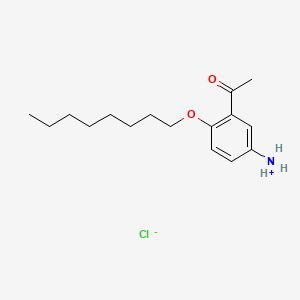

Número CAS |

486414-35-1 |

|---|---|

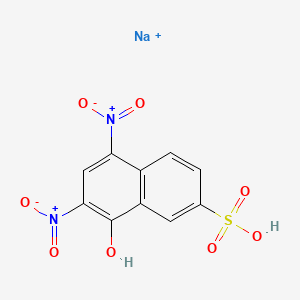

Fórmula molecular |

C22H23F2N5O2S |

Peso molecular |

459.5 g/mol |

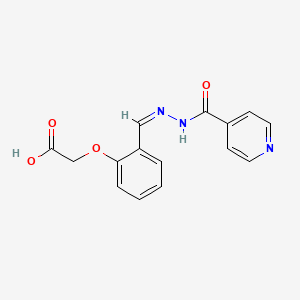

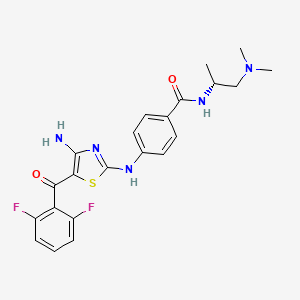

Nombre IUPAC |

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2R)-1-(dimethylamino)propan-2-yl]benzamide |

InChI |

InChI=1S/C22H23F2N5O2S/c1-12(11-29(2)3)26-21(31)13-7-9-14(10-8-13)27-22-28-20(25)19(32-22)18(30)17-15(23)5-4-6-16(17)24/h4-10,12H,11,25H2,1-3H3,(H,26,31)(H,27,28)/t12-/m1/s1 |

Clave InChI |

KFWFBALDPSVAFT-GFCCVEGCSA-N |

SMILES |

CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |

SMILES isomérico |

C[C@H](CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |

SMILES canónico |

CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AG012986; AG 012986; AG-012986. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.